N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide
Overview
Description
“N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide” is a chemical compound with the CAS Number: 362003-83-6 . It has a molecular weight of 431.56 and its IUPAC name is N-[2-(benzoylamino)-1,3-benzothiazol-6-yl]-1-adamantanecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Novel Derivatives : A study described the synthesis of a series of derivatives bearing the adamantane moiety, showcasing the versatility of adamantane in chemical synthesis. The compounds synthesized include benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives, demonstrating the broad applicability of adamantane-based compounds in organic chemistry (Soselia et al., 2020).
Catalytic Synthesis : Another study showcased the catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides, highlighting a method for efficiently synthesizing adamantane-containing carboxamides. This work contributes to the understanding of the reactivity and potential chemical modifications of adamantane derivatives (Shishkin et al., 2020).
Potential Therapeutic Applications
Ceramide Metabolism : Adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide, also known as NVP-231, was identified as a potent, specific, and reversible inhibitor of ceramide kinase (CerK). This compound provides insights into controlling ceramide metabolism, highlighting its potential therapeutic applications in diseases related to ceramide dysregulation (Graf et al., 2008).
Material Science and Polymer Research
Polymer Synthesis : Research into the synthesis of polymers incorporating the adamantane structure, such as benzobisoxazole rigid-rod polymers, provides insights into the development of materials with enhanced mechanical and thermal properties. These studies contribute to the advancement of materials science, particularly in the creation of high-performance polymers (Dean et al., 1997).
Insights into Non-Covalent Interactions
Quantitative Assessment of Noncovalent Interactions : The study of adamantane-1,3,4-thiadiazole hybrid derivatives provides valuable information on the nature of intra- and intermolecular interactions. This research aids in the understanding of molecular stability and reactivity, crucial for designing new compounds with desired properties (El-Emam et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSSJPGNLQPWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399268 | |
Record name | NVP-231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide | |
CAS RN |
362003-83-6 | |
Record name | NVP-231 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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